molecular formula C7H8BFO3 B572304 5-Fluoro-2-hydroxymethylphenylboronic acid CAS No. 1246633-53-3

5-Fluoro-2-hydroxymethylphenylboronic acid

Cat. No. B572304
M. Wt: 169.946
InChI Key: OBSMVIAXTKAJFM-UHFFFAOYSA-N
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Description

5-Fluoro-2-hydroxymethylphenylboronic acid is a chemical compound with the molecular formula C7H8BFO3 . It has an average mass of 169.946 Da and a monoisotopic mass of 170.055054 Da .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-2-hydroxymethylphenylboronic acid consists of a phenyl ring substituted with a fluorine atom and a hydroxymethyl group. The boronic acid group is attached to the phenyl ring .


Physical And Chemical Properties Analysis

5-Fluoro-2-hydroxymethylphenylboronic acid has a molecular weight of 169.95 g/mol. It has 3 hydrogen bond donors, 4 hydrogen bond acceptors, and 2 rotatable bonds. Its exact mass is 170.0550524 g/mol and its monoisotopic mass is 170.0550524 g/mol. The topological polar surface area is 60.7 Ų. It has 12 heavy atoms and a complexity of 145 .

Scientific Research Applications

Organic Synthesis and Material Science

5-Fluoro-2-hydroxymethylphenylboronic acid and its derivatives play a crucial role in organic synthesis, particularly in the development of new materials and chemicals. For example, benzoxaboroles, derivatives of phenylboronic acids, have been extensively studied for their unique properties and wide applications. These compounds serve as building blocks and protecting groups in organic synthesis and exhibit biological activity, potentially useful in clinical trials. They are also applied as molecular receptors for sugars and glycoconjugates due to their ability to bind hydroxyl compounds (Adamczyk-Woźniak et al., 2009).

Recent progress in electrochemical biosensors highlights the significance of phenylboronic acid derivatives in developing sensors, especially for glucose monitoring. These derivatives selectively bind 1,2- and 1,3-diols, forming negatively charged boronate esters, which are critical for glucose sensors' selectivity and sensitivity (Anzai, 2016).

Pharmaceutical Research

In the realm of pharmaceuticals, research has focused on the synthesis of fluorinated compounds due to their importance in cancer treatment. For example, 5-fluorouracil (5-FU) and its derivatives, including 5-Fluoro-2-hydroxymethylphenylboronic acid, have been pivotal in treating various cancers. These compounds are part of regimens combined with other drugs for enhanced efficacy. The metabolism, mechanism of action, and potential for oral administration of 5-FU drugs have been subjects of extensive study, highlighting their significance in chemotherapy (Gmeiner, 2020; Miura et al., 2010).

Environmental Applications

Derivatives of phenylboronic acid, including 5-Fluoro-2-hydroxymethylphenylboronic acid, have been explored for environmental applications, such as in the degradation of polyfluoroalkyl chemicals. These studies focus on understanding the environmental fate, biodegradation pathways, and potential for reducing the persistence of harmful chemicals in the environment (Liu & Mejia Avendaño, 2013).

properties

IUPAC Name

[5-fluoro-2-(hydroxymethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BFO3/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-3,10-12H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSMVIAXTKAJFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)F)CO)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675329
Record name [5-Fluoro-2-(hydroxymethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-hydroxymethylphenylboronic acid

CAS RN

1246633-53-3
Record name [5-Fluoro-2-(hydroxymethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-2-(hydroxymethyl)benzeneboronic acid
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